(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Euphol can be extracted from Euphorbia tirucalli through a series of steps involving alcohol extraction, silica gel column separation, and reversed-phase high-performance liquid chromatography . The process involves:
- Alcohol extraction of the plant material.
- Separation using silica gel column chromatography.
- Further purification using reversed-phase high-performance liquid chromatography to achieve a purity of over 98% .
Industrial Production Methods: The industrial production of euphol follows similar extraction and purification techniques, ensuring high purity and quality suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Euphol undergoes various chemical reactions, including:
Oxidation: Euphol can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different functional groups into the euphol molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products:
- Oxidation of euphol can yield carbonyl derivatives.
- Reduction can produce alcohol derivatives.
- Substitution reactions can result in a variety of functionalized euphol compounds .
Scientific Research Applications
Chemistry: Euphol serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It has been shown to modulate protein kinase C activity and affect cellular signaling pathways.
Medicine: Euphol exhibits anti-cancer properties, particularly against glioblastoma cells, by inducing autophagy and sensitizing cells to chemotherapy.
Mechanism of Action
Euphol exerts its effects through several mechanisms:
Modulation of Protein Kinase C Activity: Euphol affects the activity of protein kinase C, which plays a crucial role in cellular signaling.
Induction of Autophagy: In cancer cells, euphol induces autophagy, leading to cell death.
Inhibition of Transforming Growth Factor-Beta Signaling: Euphol suppresses transforming growth factor-beta signaling by inducing receptor movement into lipid-raft microdomains and degrading receptors.
Comparison with Similar Compounds
Euphol is unique among triterpene alcohols due to its specific structural features and pharmacological properties. Similar compounds include:
Betulin: Another triterpene alcohol with anti-inflammatory and anti-cancer properties, but with a different molecular structure and target pathways.
Euphol stands out due to its ability to modulate multiple signaling pathways and its potential for combination therapy in cancer treatment .
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21?,22?,25?,26?,28-,29+,30-/m1/s1 |
InChI Key |
CAHGCLMLTWQZNJ-XPMUTYOJSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)C1CC[C@]2([C@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.